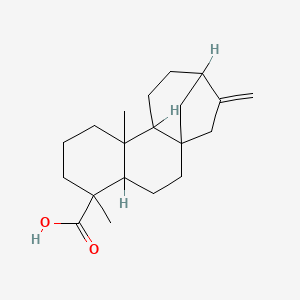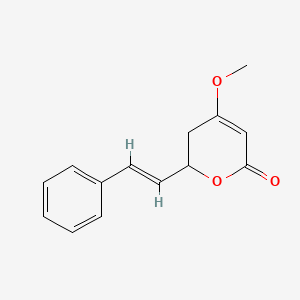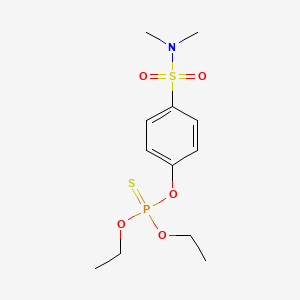
(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one
Übersicht
Beschreibung
BLX-028914 has been used in trials studying the treatment and basic science of Allergic Rhinitis and Age-Associated Memory Impairment (AAMI).
Wissenschaftliche Forschungsanwendungen
Molecular Stabilities and Docking Studies
A study detailed the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives, emphasizing their mechanism of action as EGFR inhibitors. This research suggests that compounds with complex structures, similar to the one you're interested in, could have significant anti-cancer potential through interaction with cancer-related proteins (Karayel, 2021).
Antimicrobial Activities
Another study focused on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives. These compounds were evaluated for their effectiveness against various microorganisms, indicating that structurally complex molecules might also exhibit broad antimicrobial properties (Bektaş et al., 2007).
Cytotoxicity Studies
Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives explored their synthesis, characterization, and in vitro cytotoxic activity against cancer cells. This illustrates how similar compounds could be used in developing new cancer therapies by assessing their cytotoxic effects (Hassan et al., 2014).
Bioactivities of Piperazine Derivatives
A study on new phenolic Mannich bases with piperazines revealed their cytotoxic/anticancer and CA inhibitory effects. This highlights the potential of piperazine derivatives in designing drugs with specific bioactivities, suggesting a similar research avenue for the compound you are interested in (Gul et al., 2019).
Eigenschaften
IUPAC Name |
(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEJDMOBAFLQNJ-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893926 | |
| Record name | HT-0712 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one | |
CAS RN |
617720-02-2 | |
| Record name | (3S,5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-[(3-methylphenyl)methyl]-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617720-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HT 0712 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617720022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HT-0712 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HT-0712 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HT-0712 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O43FXG9IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HT-0712 exert its effects on the central nervous system?
A: HT-0712 is a selective inhibitor of phosphodiesterase 4 (PDE4) [, , ]. PDE4 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various neuronal signaling pathways. By inhibiting PDE4, HT-0712 leads to increased intracellular cAMP levels. This increase in cAMP subsequently activates downstream signaling cascades, notably the cAMP/CREB pathway, which plays a vital role in synaptic plasticity and long-term potentiation, processes fundamental to learning and memory formation [].
Q2: How does HT-0712 impact recovery after ischemic stroke in preclinical models?
A: Research suggests that HT-0712 administration, when combined with rehabilitation, can enhance motor function recovery and promote beneficial cortical reorganization in rodent models of ischemic stroke []. In these studies, HT-0712 facilitated the expansion of motor representations in the cortex, suggesting its potential to stimulate neuroplasticity and functional recovery following brain injury [].
Q3: Has HT-0712 been evaluated in clinical trials for any neurological conditions?
A: While preclinical data on HT-0712 appears promising, the available literature doesn't provide evidence of completed or ongoing clinical trials for this compound in any neurological conditions including Alzheimer's disease []. Further research, particularly clinical trials, are necessary to explore its therapeutic potential and safety in human subjects.
Q4: What are the potential advantages of HT-0712 compared to other PDE4 inhibitors, particularly in the context of Alzheimer's disease?
A: While direct comparisons are limited in the provided literature, the selectivity profile of HT-0712 for specific PDE4 isoforms might offer advantages in terms of efficacy and safety []. Determining the optimal dose and targeting the most relevant PDE4 isoforms are crucial factors for maximizing therapeutic benefits while minimizing potential side effects []. More research is needed to confirm these potential advantages.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



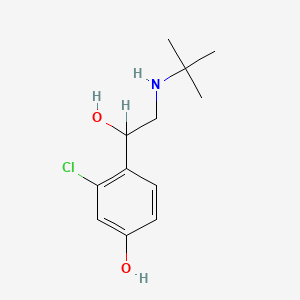
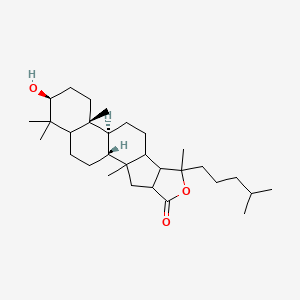
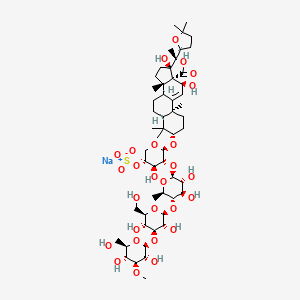

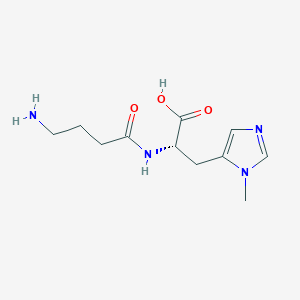
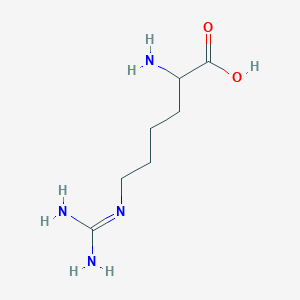
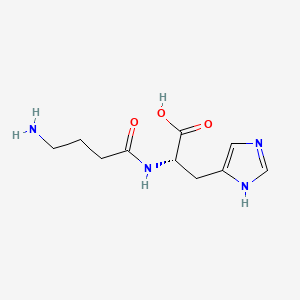
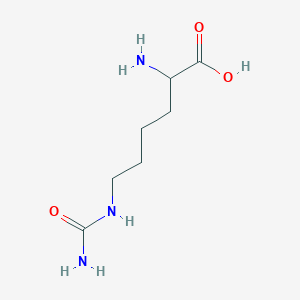


![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)
